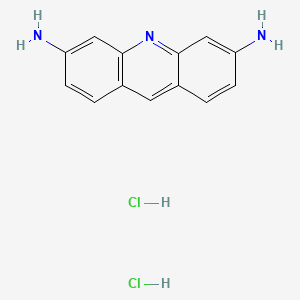

Dihidrocloruro de proflavina

Descripción general

Descripción

El dihidrocloruro de proflavina, también conocido como 3,6-diaminoacridina dihidrocloruro, es un derivado de la acriflavina. Es un colorante fluorescente y un potente agente antimicrobiano. Históricamente, se ha utilizado como antiséptico tópico y en el pasado se empleó como antiséptico urinario. El this compound es conocido por su capacidad de intercalarse en el ADN, provocando mutaciones al insertarse entre pares de bases .

Aplicaciones Científicas De Investigación

El dihidrocloruro de proflavina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como colorante fluorescente para estudiar las interacciones y las estructuras moleculares.

Biología: Se emplea en microscopía para teñir células y tejidos debido a sus propiedades fluorescentes.

Medicina: Se investiga por sus propiedades antimicrobianas y su posible uso en el tratamiento de infecciones. También se estudia por sus efectos mutagénicos en el ADN, que pueden ser útiles en la investigación genética.

Industria: Se utiliza en el desarrollo de nuevos agentes antimicrobianos y como herramienta en diversos ensayos bioquímicos .

Mecanismo De Acción

El dihidrocloruro de proflavina ejerce sus efectos principalmente a través de la intercalación del ADN. Al insertarse entre los pares de bases del ADN, interrumpe la estructura y la función normales del ácido nucleico. Esta intercalación puede conducir a mutaciones, incluyendo deleciones o inserciones de pares de bases, que pueden inhibir la replicación y la transcripción bacterianas. La actividad antimicrobiana del compuesto se atribuye a su capacidad de interferir con los procesos del ADN en los microorganismos .

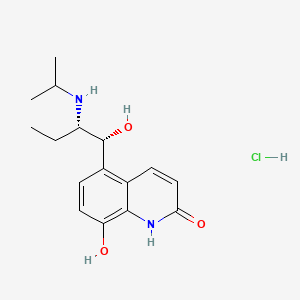

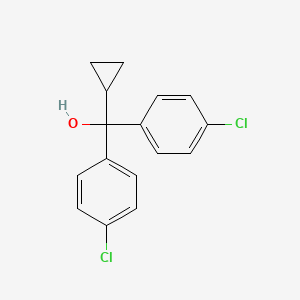

Compuestos similares:

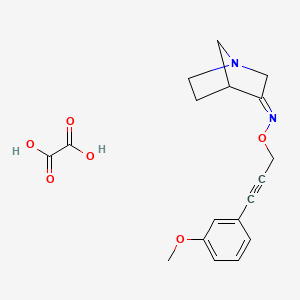

Acriflavina: Otro derivado de la acridina con propiedades antimicrobianas similares.

Bromuro de etidio: Un agente intercalante del ADN bien conocido utilizado en biología molecular.

DAPI (4’,6-diamidino-2-fenilindol): Un colorante fluorescente que se une fuertemente al ADN.

Singularidad: El this compound es único por su doble papel como colorante fluorescente y agente antimicrobiano. Su capacidad de inducir mutaciones al intercalarse en el ADN lo diferencia de muchos otros compuestos antimicrobianos, que suelen actuar a través de mecanismos distintos .

Análisis Bioquímico

Biochemical Properties

Proflavine Dihydrochloride is known to have a mutagenic effect on DNA by intercalating between nucleic acid base pairs . It differs from most other mutagenic components by causing base pair deletions or base pair insertions and not substitutions . In the presence of light, Proflavine Dihydrochloride can induce double-stranded breaks in DNA .

Cellular Effects

Proflavine Dihydrochloride has been shown to lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Proflavine Dihydrochloride to stabilize DNA-topoisomerase II intermediates .

Molecular Mechanism

The mechanism of action of Proflavine Dihydrochloride involves intercalating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .

Temporal Effects in Laboratory Settings

The excited-state dynamics of Proflavine Dihydrochloride after intercalation into DNA duplex has been studied using femtosecond time-resolved spectroscopy . Both fluorescence and the triplet excited-state generation of Proflavine Dihydrochloride were quenched after intercalation into DNA, due to ultrafast non-radiative channels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dihidrocloruro de proflavina se sintetiza a partir de la acridina a través de una serie de reacciones químicas. La ruta sintética principal implica la nitración de la acridina para formar 3,6-dinitroacridina, seguida de la reducción para obtener 3,6-diaminoacridina. Este compuesto se hace reaccionar entonces con ácido clorhídrico para producir this compound .

Métodos de producción industrial: La producción industrial de this compound suele implicar procesos de nitración y reducción a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El producto final se purifica mediante recristalización u otros métodos adecuados para alcanzar la calidad deseada para aplicaciones médicas y de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: El dihidrocloruro de proflavina experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: La proflavina puede oxidarse para formar varios derivados, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Los grupos nitro de los compuestos precursores se reducen a grupos amino durante la síntesis.

Sustitución: La proflavina puede participar en reacciones de sustitución, especialmente las que implican sus grupos amino.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como cloruro de estaño(II) o polvo de hierro en condiciones ácidas.

Sustitución: Se pueden utilizar reactivos como halógenos o agentes alquilantes para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la proflavina, que pueden tener diferentes propiedades biológicas y químicas .

Comparación Con Compuestos Similares

Acriflavine: Another acridine derivative with similar antimicrobial properties.

Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology.

DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA.

Uniqueness: Proflavine dihydrochloride is unique due to its dual role as both a fluorescent dye and an antimicrobial agent. Its ability to induce mutations by intercalating into DNA sets it apart from many other antimicrobial compounds, which typically act through different mechanisms .

Propiedades

IUPAC Name |

acridine-3,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIHFKAEJAVELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.2HCl, C13H13Cl2N3 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967622 | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-73-7 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Proflavine dihydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine-3,6-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EZ5R5IR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

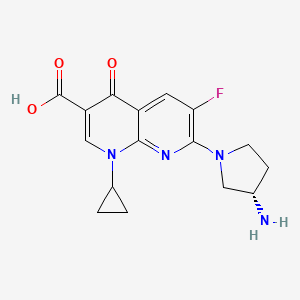

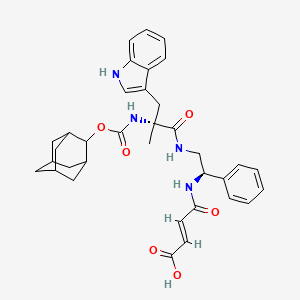

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/new.no-structure.jpg)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)

![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)

![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)